(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene
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Overview
Description
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene is a synthetic organic compound characterized by its unique cyclic structure containing nitrogen atoms and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene typically involves the palladium-catalyzed coupling of haloalkynes and allylic halides. This method allows for the selective formation of the (1Z) isomer with high yields and excellent stereoselectivity. The reaction conditions often include the use of stoichiometric lithium halides to achieve the desired stereochemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
(1Z)-1,2-Dihalo-1,4-dienes: These compounds share a similar structural motif but differ in the presence of halogen atoms.
(1Z)-Octadecenyl derivatives: These compounds have similar long alkyl chains but differ in their functional groups.
Uniqueness: (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene is unique due to its combination of a cyclic structure with nitrogen atoms and multiple double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89900-64-1 |
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Molecular Formula |
C26H48N2 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
3,12-dioctyl-1,2-diazacyclododeca-1,5,9-triene |
InChI |
InChI=1S/C26H48N2/c1-3-5-7-9-13-17-21-25-23-19-15-11-12-16-20-24-26(28-27-25)22-18-14-10-8-6-4-2/h15-16,19-20,25-26H,3-14,17-18,21-24H2,1-2H3 |
InChI Key |
QCQFYCNHNJRIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC=CCCC=CCC(N=N1)CCCCCCCC |
Origin of Product |
United States |
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